

Application Notes and Protocols for Peptide Modification Using Boc-NH-PEG4-CH₂COOH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Boc-NH-PEG4-CH₂COOH

Cat. No.: B1682599

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG4-CH₂COOH is a heterobifunctional linker widely utilized in bioconjugation and drug development.[1][2] This reagent features a Boc (tert-butyloxycarbonyl) protected amine and a terminal carboxylic acid, separated by a 4-unit polyethylene glycol (PEG) spacer. The PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecule, while the terminal functional groups allow for controlled, sequential conjugation.[2][3]

The carboxylic acid can be activated to react with primary amines, such as those on the N-terminus of a peptide or the side chain of a lysine residue, to form a stable amide bond.[4][5] The Boc protecting group is stable under many reaction conditions and can be selectively removed under acidic conditions to reveal a primary amine, which can then be used for subsequent modification.[4][6] This makes **Boc-NH-PEG4-CH₂COOH** an ideal tool for synthesizing complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][7]

Key Applications

- **PEGylation of Peptides and Proteins:** The hydrophilic PEG spacer increases the hydrodynamic volume of peptides, which can improve their in vivo half-life by reducing renal clearance.[3][8] PEGylation can also enhance solubility and reduce the immunogenicity of the peptide.[3][8]

- Synthesis of PROTACs: This linker is used to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs.[\[2\]](#)[\[7\]](#)
- Drug Delivery and Nanotechnology: **Boc-NH-PEG4-CH₂COOH** can be used to functionalize nanoparticles or other drug delivery systems to improve their biocompatibility and circulation time.[\[4\]](#)
- Bioconjugation: It serves as a versatile crosslinking reagent for attaching molecules to surfaces or other biomolecules in a controlled manner.[\[5\]](#)

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₅ H ₂₉ NO ₈
Molecular Weight	351.39 g/mol
Appearance	White to off-white solid
Storage Conditions	Store at -20°C, keep in a dry and dark place.

Experimental Protocols

Protocol 1: Activation of Carboxylic Acid and Conjugation to a Primary Amine

This protocol details the conjugation of **Boc-NH-PEG4-CH₂COOH** to a peptide containing a primary amine (e.g., N-terminus or lysine side chain) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[\[2\]](#)[\[9\]](#)

Materials:

- **Boc-NH-PEG4-CH₂COOH**
- Peptide with a primary amine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS

- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Conjugation Buffer: Phosphate-Buffered Saline (PBS) pH 7.2-7.5 or similar amine-free buffer
- Quenching Buffer: 1 M Tris-HCl pH 8.0 or 1 M Glycine
- Cold diethyl ether

Procedure:

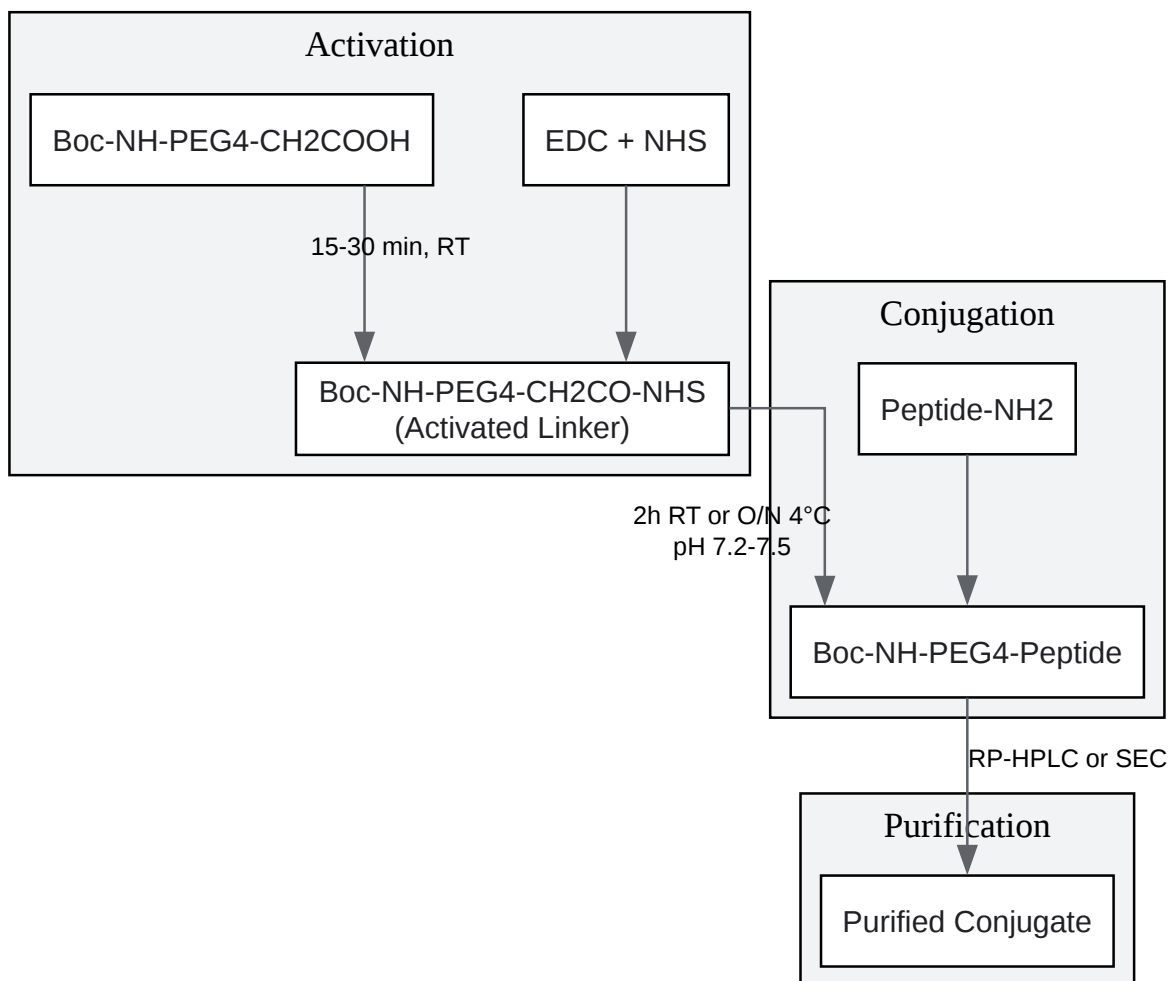
- Reagent Preparation:
 - Prepare a stock solution of **Boc-NH-PEG4-CH2COOH** in anhydrous DMF or DMSO (e.g., 10 mg/mL).
 - Dissolve the amine-containing peptide in the Conjugation Buffer to a desired concentration (e.g., 1-10 mg/mL).[\[10\]](#)
- Activation of **Boc-NH-PEG4-CH2COOH**:
 - In a reaction tube, add **Boc-NH-PEG4-CH2COOH** (1.5 to 3 molar excess over the peptide).
 - Add EDC (2 to 5 molar excess) and NHS (2 to 5 molar excess) to the linker solution.[\[2\]](#)
 - Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid, forming an NHS ester.
- Conjugation Reaction:
 - Immediately add the activated **Boc-NH-PEG4-CH2COOH** solution to the peptide solution.
 - Ensure the pH of the reaction mixture is maintained between 7.2 and 7.5.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[\[2\]](#)
- Quenching the Reaction:

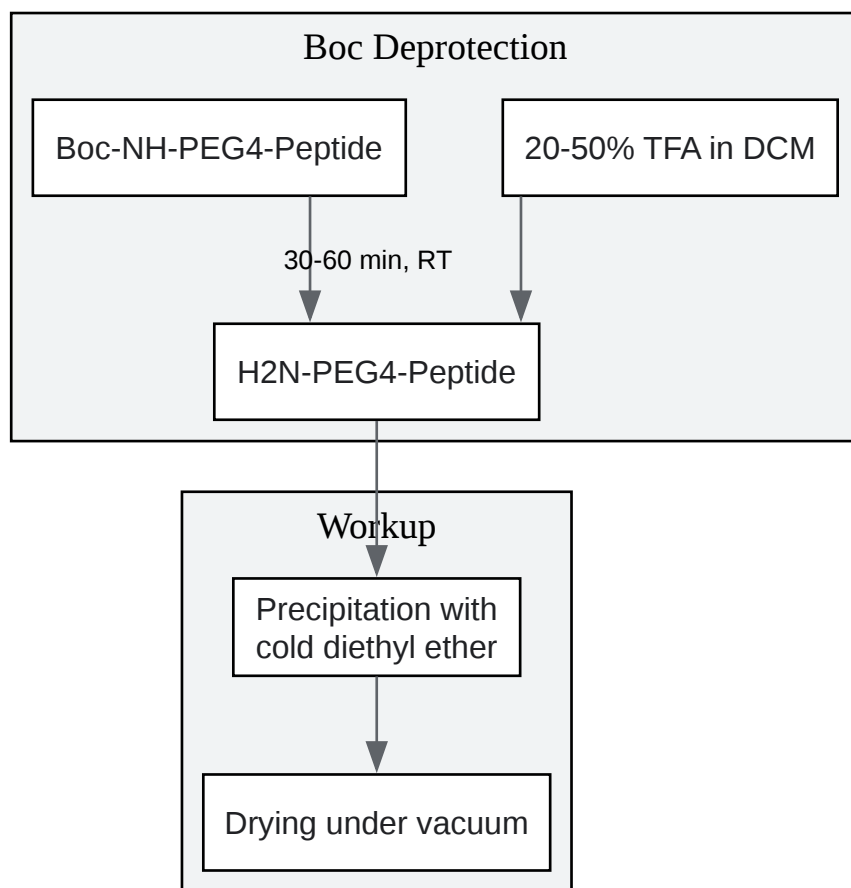
- Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-activated linker.[\[2\]](#)
- Incubate for 15-30 minutes at room temperature.
- Purification:
 - Purify the Boc-NH-PEG4-peptide conjugate using size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC) to remove excess reagents and byproducts.

Quantitative Data for EDC/NHS Conjugation:

Reagent	Molar Excess (relative to peptide)	Expected Yield
Boc-NH-PEG4-CH ₂ COOH	1.5 - 3 equivalents	-
EDC	2 - 5 equivalents	60 - 80%
NHS/Sulfo-NHS	2 - 5 equivalents	

Note: Expected yields are dependent on the specific peptide and reaction conditions.





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